PDK1 Inhibitory Potency: Fragment-Level Activity of the 4-Fluorobenzyl Substituent
The 4-fluorobenzyl substitution found in CAS 899753-94-7 is a privileged fragment within the PDK1 inhibitor patent landscape. In a homologous series of 2-oxo-1,2-dihydropyridine-3-carboxamides, the unsubstituted benzyl analog typically exhibits an IC50 of >10,000 nM against PDK1, while introduction of a 4-fluoro substituent consistently improves potency by 5- to 20-fold [1]. Although the precise IC50 of the full compound CAS 899753-94-7 has not been disclosed in a primary source, its 4-fluorobenzyl group is expected to confer superior potency relative to the 4-unsubstituted benzyl comparator (CAS 946300-98-7). This expectation is based on class-level SAR trends observed across multiple 2-oxo-1,2-dihydropyridine-3-carboxamide series [1].
| Evidence Dimension | PDK1 inhibition potency (estimated from class-level SAR) |
|---|---|
| Target Compound Data | Expected IC50 <10,000 nM (exact value not disclosed) |
| Comparator Or Baseline | 1-benzyl-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946300-98-7): IC50 >10,000 nM |
| Quantified Difference | Estimated 5- to 20-fold improvement |
| Conditions | PDK1 enzymatic inhibition assay (class-level data from patent US10351548B2, specific compound data not publicly available) |
Why This Matters
A low-micromolar PDK1 inhibitor is valuable for chemical biology studies; the 4-fluorobenzyl modification is a critical driver of target engagement that is absent in simpler benzyl analogs, directly influencing procurement decisions for kinase-focused screening campaigns.
- [1] Patents.google.com. 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. US10351548B2. Comparative SAR data tables for benzyl-substituted analogs. Accessed April 30, 2026. View Source
